1,1,1-Trifluoroethyl-PEG5-Tos

Description

Evolution of Polyethylene (B3416737) Glycol (PEG) in Precision Molecular Engineering

Polyethylene glycol (PEG) is a synthetic, water-loving polymer created through the polymerization of ethylene (B1197577) oxide. wikipedia.orgsigmaaldrich.comresearchgate.net First synthesized in the mid-19th century, its commercial availability has grown significantly since the 1940s. britannica.com In molecular engineering, PEG chains are valued for their biocompatibility, hydrophilicity, and the ability to be chemically modified. sigmaaldrich.comresearchgate.net

The process of attaching PEG chains to molecules, known as PEGylation, can enhance the solubility of poorly water-soluble compounds and increase their apparent molecular weight. ekb.eg This is because the flexible PEG chain attracts and holds water molecules, effectively increasing the molecule's size in an aqueous environment. ekb.eg PEGs are available in a range of molecular weights and can be linear or branched, allowing for precise control over the properties of the final molecule. sigmaaldrich.com This versatility has made PEG a crucial component in the design of drug delivery systems and for modifying the surfaces of nanoparticles. sigmaaldrich.comresearchgate.net

Strategic Implementation of Fluorinated Moieties for Modulating Molecular Properties

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to fine-tune a compound's physical and chemical properties. sci-hub.se Fluorine's high electronegativity can significantly alter the electron distribution within a molecule, impacting its reactivity, stability, and how it interacts with biological targets. researchgate.net

Specifically, the trifluoromethyl group (-CF3) is a common fluorinated moiety used to enhance metabolic stability and bioavailability. researchgate.netnih.gov Replacing hydrogen atoms with fluorine can also affect a molecule's lipophilicity (its ability to dissolve in fats and oils), which is a critical factor in drug design. sci-hub.se The strategic placement of fluorinated groups allows chemists to modulate these properties to improve a compound's effectiveness. sci-hub.seresearchgate.net

The Role of Tosylate Functionalization in Enabling Selective Organic Transformations

Tosylate, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. cenmed.comnih.gov This means that when a tosylate group is attached to a molecule, it can be easily displaced by a wide variety of other chemical groups (nucleophiles). nih.gov This property makes tosylation a powerful tool for organic synthesis, allowing for the selective modification of molecules. nih.govjchemlett.com

The conversion of an alcohol group to a tosylate is a common and effective strategy for activating the hydroxyl group for further chemical reactions. nih.govnih.gov This allows for the stepwise construction of complex molecules with a high degree of control. jchemlett.com The tosylate group's inertness under certain polymerization conditions also allows for its incorporation into larger polymer structures, which can then be chemically modified. rsc.org

Emerging Paradigms in the Design and Application of Complex Chemical Building Blocks

The synthesis of complex molecules is increasingly reliant on the use of pre-functionalized "building blocks." hilarispublisher.comamerigoscientific.com These are small molecules that already contain specific functional groups and structural motifs. amerigoscientific.com By using these building blocks, chemists can assemble complex target molecules more efficiently and with greater control over the final structure. amerigoscientific.comillinois.edu

This modular approach has been particularly impactful in drug discovery, where it allows for the rapid generation of libraries of related compounds for screening. wikipedia.org The development of new building blocks with novel reactivity and three-dimensional structures is a key area of research, enabling the construction of molecules that were previously inaccessible. illinois.edu

Research Significance and Aims for 1,1,1-Trifluoroethyl-PEG5-Tos

The compound this compound is a prime example of a multi-functionalized chemical building block. It combines the advantageous properties of its three key components:

1,1,1-Trifluoroethyl group: This moiety introduces fluorine into the molecule, which can be leveraged to modulate properties like lipophilicity and metabolic stability.

PEG5 linker: The five-unit polyethylene glycol chain enhances water solubility and provides a flexible spacer within the molecule. cenmed.com

Tosylate group: This functional group serves as an excellent leaving group, enabling the straightforward attachment of this building block to other molecules through nucleophilic substitution. cenmed.com

The strategic combination of these three components in a single molecule creates a versatile tool for chemical synthesis. Researchers can utilize this building block to introduce both a fluorinated tag and a hydrophilic linker in a single step. This is particularly valuable in fields like drug discovery and bioconjugation, where precise control over molecular properties is essential. The tosylate end allows for its conjugation to various substrates, such as proteins, peptides, or other small molecules.

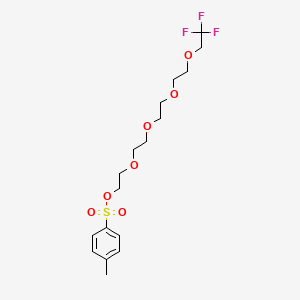

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F3O7S/c1-15-2-4-16(5-3-15)28(21,22)27-13-12-25-9-8-23-6-7-24-10-11-26-14-17(18,19)20/h2-5H,6-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXEKCLHRTXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1 Trifluoroethyl Peg5 Tos

Precursor Synthesis and Derivatization Strategies

The assembly of 1,1,1-Trifluoroethyl-PEG5-Tos relies on the robust synthesis of its two key precursors: a well-defined oligomeric PEG chain and a reactive form of the 1,1,1-trifluoroethyl group.

Synthesis of Defined Oligomeric PEG Chains

The creation of monodisperse, or well-defined, oligo(ethylene glycol)s is crucial for applications requiring high purity and batch-to-batch consistency. rsc.org Traditional polymerization of ethylene (B1197577) oxide often results in a distribution of chain lengths (polydispersity). To achieve a precise chain length, such as the pentaethylene glycol (PEG5) scaffold, stepwise synthetic strategies are employed.

One common approach is an iterative growth method, where protected PEG units are sequentially added to a growing chain. This can involve the use of building blocks with orthogonal protecting groups, allowing for selective deprotection and chain extension. rsc.org For example, a mono-protected diol can be reacted with a tosylated and protected PEG monomer. After coupling, the protecting group is removed, and the cycle can be repeated to achieve the desired chain length. These methods, while often requiring multiple steps and purifications, offer excellent control over the final molecular weight. rsc.orgrsc.org Chromatography-free synthesis and purification protocols have been developed to make these processes more efficient and scalable. rsc.orgrsc.org

Preparation of 1,1,1-Trifluoroethyl Alcohols and Ethers

The 1,1,1-trifluoroethyl group is a key functional moiety. The synthesis of trifluoroethyl ethers can be achieved through several established methods. The Williamson ether synthesis is a classic and versatile approach, involving the reaction of an alkali metal alkoxide with an alkyl halide. fluorine1.ru In the context of the target molecule, this would involve the reaction of 1,1,1-trifluoroethanol with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile.

Other methods for preparing fluorinated ethers include the alkylation of fluorinated alcohols with reagents like dialkyl sulfates or p-toluenesulfonates under basic conditions. fluorine1.ru The reaction of fluorinated alcohols with epoxides in the presence of a catalyst also yields fluoroalkyl ethers. fluorine1.ru For instance, 1,1,1-trifluoroethanol can react with 1-chloro-2,3-epoxypropane in the presence of sodium hydroxide. fluorine1.ru

Tosylation of Terminal Hydroxyl Groups in PEG Derivatives

The conversion of a terminal hydroxyl group on the PEG chain to a tosylate is a critical activation step. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. precisepeg.com This transformation is typically achieved by reacting the PEG-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. google.com

Optimization of Reaction Conditions for Selective Monotosylation

A significant challenge in the synthesis of heterobifunctional PEGs is achieving selective modification of only one of the two terminal hydroxyl groups on a symmetric diol. Statistical reaction with one equivalent of the tosylating agent would yield a mixture of starting material, the desired monotosylated product, and the ditosylated byproduct, complicating purification and reducing yield.

A highly effective method for selective monotosylation employs a catalytic system of silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI). nih.govresearchgate.net This reaction is typically performed in a solvent like dichloromethane. The high selectivity is attributed to the formation of an intramolecular hydrogen bond between the two terminal hydroxyl groups of the PEG chain, which is facilitated by coordination with the silver ion. nih.govorganic-chemistry.org This coordination makes one hydroxyl group more acidic and thus more reactive towards tosylation, leading to yields of the monofunctionalized product that significantly exceed the statistical maximum of 50%. acs.orgresearchgate.net

Table 1: Comparison of Monotosylation Reaction Conditions

| Reagent System | Base/Catalyst | Solvent | Typical Yield of Mono-Tosylate | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Pyridine (B92270) | Pyridine | <50% (statistical mixture) | google.com |

| p-Toluenesulfonyl chloride | Silver(I) oxide, Potassium iodide | Dichloromethane | 71-76% | acs.orgresearchgate.net |

Investigation of Catalytic Systems in Tosylate Formation

Various catalytic systems have been explored to improve the efficiency and selectivity of tosylation. As mentioned, the Ag₂O/KI system is particularly effective for the selective monotosylation of symmetrical diols and oligo(ethylene glycol)s. nih.gov

For general tosylation of alcohols, other catalysts have been investigated. Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for the direct tosylation of alcohols using p-toluenesulfonic acid, offering an alternative to the more reactive p-toluenesulfonyl chloride. mdma.choup.com This method demonstrates good chemoselectivity for primary over secondary alcohols. mdma.ch Lewis bases such as 1-methylimidazole (B24206) have also been used to catalyze the tosylation of sterically hindered alcohols. jlu.edu.cn In many standard procedures, bases like pyridine or triethylamine (B128534) are used, which can also function as nucleophilic catalysts. google.com

Coupling Methodologies for the Integration of 1,1,1-Trifluoroethyl Moiety and PEG-Tos Scaffold

The final step in the synthesis of this compound is the coupling of the two primary fragments. This is achieved via a nucleophilic substitution reaction where the 1,1,1-trifluoroethoxide anion attacks the carbon atom bearing the tosylate leaving group on the PEG5-Tos scaffold.

The reaction is typically carried out by first deprotonating 1,1,1-trifluoroethanol with a strong base, such as sodium hydride (NaH), to generate the highly nucleophilic sodium 1,1,1-trifluoroethoxide in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The pre-formed PEG5-Tos is then added to this solution. The tosylate group is displaced by the alkoxide, forming the desired ether linkage and releasing sodium tosylate as a byproduct. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure the complete consumption of the starting materials.

Table 2: Typical Coupling Reaction Parameters

| Nucleophile Precursor | Base | Solvent | Leaving Group | Reaction Type |

|---|

This synthetic pathway, leveraging selective monotosylation and a subsequent Williamson ether synthesis, provides a reliable and efficient route to the target compound, this compound.

Etherification and Esterification Approaches

The traditional synthesis of this compound is typically achieved through a sequential process involving the formation of the ether linkage followed by the introduction of the tosyl group.

A plausible and widely applicable method for forming the ether bond is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of synthesizing the target molecule, this could involve reacting the sodium salt of 2,2,2-trifluoroethanol (B45653) (sodium 2,2,2-trifluoroethoxide) with a PEG derivative that has a suitable leaving group, such as a halide or a tosylate, at one end and a protected hydroxyl group at the other. The reaction proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides or sulfonates. masterorganicchemistry.com

Alternatively, a stepwise approach can be employed, building the PEG chain incrementally. This method offers excellent control over the final product's monodispersity. nih.gov For instance, one could start with a protected ethylene glycol unit and sequentially add further units before introducing the terminal trifluoroethyl and tosyl groups.

The final step in the synthesis is the tosylation of the terminal hydroxyl group of the trifluoroethyl-PEG5 intermediate. This is an esterification reaction where p-toluenesulfonyl chloride (TsCl) is reacted with the alcohol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. beilstein-journals.org Achieving selective monotosylation of a PEG diol can be challenging, as it can lead to a mixture of unreacted diol, the desired mono-tosylated product, and the di-tosylated byproduct. nih.gov To overcome this, strategies such as using specific catalysts like silver oxide (Ag₂O) and potassium iodide (KI) have been developed to improve the yield of the monofunctionalized PEG tosylate significantly. acs.orgmdpi.com

A representative multi-step synthesis could be envisioned as follows:

Protection: Start with hexaethylene glycol and protect one of the terminal hydroxyl groups with a suitable protecting group (e.g., dimethoxytrityl, DMTr) to prevent it from reacting in the subsequent steps. nih.gov

Etherification: React the remaining free hydroxyl group with a trifluoroethylating agent. A more direct approach would be a Williamson ether synthesis where a pre-formed PEG5 chain with a good leaving group at one end and a protected hydroxyl at the other is reacted with sodium 2,2,2-trifluoroethoxide.

Deprotection: Remove the protecting group to expose the terminal hydroxyl group.

Tosylation: React the newly deprotected hydroxyl group with tosyl chloride in the presence of a base to form the final product, this compound. mdpi.com

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Protection of Hexaethylene Glycol | Hexaethylene glycol, DMTrCl, Pyridine | DMTr-O-PEG6-OH |

| 2 | Tosylation of free -OH | DMTr-O-PEG6-OH, TsCl, Pyridine | DMTr-O-PEG6-OTs |

| 3 | Etherification (Williamson) | DMTr-O-PEG6-OTs, CF₃CH₂ONa | DMTr-O-PEG6-OCH₂CF₃ |

| 4 | Deprotection | DMTr-O-PEG6-OCH₂CF₃, Mild Acid (e.g., TFA) | HO-PEG6-OCH₂CF₃ |

| 5 | Tosylation of final -OH | HO-PEG6-OCH₂CF₃, TsCl, Pyridine | 1,1,1-Trifluoroethyl-PEG6-Tos |

Note: This table illustrates a potential pathway for a PEG6 analogue, which is structurally very similar to the target PEG5 compound.

Emerging One-Pot Synthesis Protocols

To improve efficiency and reduce the need for multiple purification steps, there is a growing interest in developing one-pot synthesis protocols. beilstein-journals.orgd-nb.info These methods aim to combine several reaction steps into a single reaction vessel, thereby saving time, reagents, and reducing waste.

A potential one-pot approach for synthesizing functionalized PEGs involves a stepwise elongation where deprotection and coupling reactions occur in the same pot. beilstein-journals.orgd-nb.info This can be achieved by using a base-labile protecting group. For example, a PEG monomer with a tosyl group at one end and a base-labile protecting group (like a phenethyl group) at the other can be used. researchgate.net The synthesis would proceed by deprotecting the terminal hydroxyl group of the growing chain and then adding the next monomer unit in the same reaction vessel. While a specific one-pot synthesis for this compound has not been detailed in the literature, the principles of these emerging protocols can be applied.

A hypothetical one-pot strategy could involve:

Starting with a 1,1,1-trifluoroethyl-PEG4-alcohol.

In a single pot, reacting this alcohol with a base to form the alkoxide.

Adding a protected ethylene glycol tosylate monomer to extend the chain to five PEG units.

Following the chain extension, an in-situ deprotection and subsequent tosylation of the terminal hydroxyl group could be performed.

These one-pot or stepwise solid-phase syntheses offer significant advantages in terms of purification, as intermediates can often be purified by simple washing and filtration, avoiding complex chromatographic methods. nih.gov

| Feature | Etherification and Esterification | One-Pot Synthesis |

| Number of Steps | Multiple, sequential | Fewer, often combined |

| Purification | Required after each step | Minimized, sometimes only at the end |

| Efficiency | Can be lower due to multiple steps | Generally higher |

| Control | High control over each step | Can be more complex to control selectivity |

| Waste Generation | Higher | Lower |

Purity and Homogeneity Considerations in Multi-Component Synthesis

The synthesis of well-defined, monodisperse PEG derivatives like this compound presents significant challenges related to purity and homogeneity. nih.govacs.org Unlike small molecules, PEGs are polymers, and their synthesis can result in a distribution of chain lengths (polydispersity). nih.gov For applications in pharmaceuticals and bioconjugation, a high degree of purity and a narrow molecular weight distribution are crucial. acs.org

During a multi-component synthesis, several side products can form. For example, in the tosylation step, it is possible to get di-tosylated products if the starting material is a PEG diol, or unreacted starting material may remain. acs.org Similarly, the etherification step may not proceed to completion, leaving unreacted starting materials. The oily nature of many PEG derivatives further complicates purification, making standard techniques like crystallization difficult. thieme-connect.com

To ensure the purity and homogeneity of the final product, rigorous purification and analytical characterization are essential.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both the analysis and purification of PEG derivatives. acs.org Reversed-phase HPLC can be used to separate the desired product from starting materials and byproducts based on differences in polarity. researchgate.net

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove impurities with different molecular weights. nih.gov

Precipitation: PEGs are soluble in many organic solvents but can be precipitated by adding a non-solvent like diethyl ether or hexane. This is a useful technique for bulk purification. researchgate.net

Complexation: It has been shown that some PEGs can form solid complexes with salts like magnesium chloride, which can be used as a purification strategy to isolate oily PEG products. thieme-connect.com

Analytical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for confirming the structure of PEG derivatives. nih.govacs.org It can be used to verify the presence of the trifluoroethyl and tosyl groups and to determine the degree of functionalization. researchgate.netresearchgate.net

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry are used to determine the molecular weight and assess the polydispersity of the PEG product. acs.orgingenieria-analitica.com

High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification tool but also a key analytical method to assess the purity of the final compound.

| Analytical Technique | Information Provided |

| ¹H NMR | Structural confirmation, degree of functionalization, purity assessment |

| Mass Spectrometry | Molecular weight verification, polydispersity index (PDI) |

| HPLC | Purity assessment, separation of isomers and impurities |

| SEC | Molecular weight distribution |

Achieving high purity and homogeneity in the synthesis of this compound is critical for its intended applications and requires a combination of carefully controlled synthetic methods and robust purification and analytical techniques.

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoroethyl Peg5 Tos

Nucleophilic Substitution Reactions of the Tosylate Group

The tosylate (p-toluenesulfonate) group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting tosylate anion, which is resonance-stabilized. cenmed.combroadpharm.comaxispharm.com This inherent reactivity makes 1,1,1-Trifluoroethyl-PEG5-Tos a versatile precursor for a wide range of derivatives. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction. pitt.eduiitk.ac.in

Kinetic and Thermodynamic Aspects of SN2 Processes

The SN2 reaction of this compound involves a single, concerted step where a nucleophile attacks the carbon atom attached to the tosylate group, leading to the displacement of the tosylate leaving group. iitk.ac.in The rate of this second-order reaction is dependent on the concentrations of both the PEG-tosylate substrate and the incoming nucleophile. pitt.eduyoutube.com

The transition state of this process features a trigonal bipyramidal geometry at the reaction center, with the nucleophile and the leaving group in apical positions. pitt.edu The thermodynamics of the reaction, specifically the change in Gibbs free energy (ΔG), determines the position of the equilibrium. youtube.com A negative ΔG indicates a favorable, exergonic reaction, while a positive ΔG signifies an unfavorable, endergonic process that requires energy input. youtube.com The reaction rate is governed by the activation energy (ΔG‡), which represents the energy barrier that must be overcome to reach the transition state. pitt.eduyoutube.com

Factors that influence the kinetics and thermodynamics include the nature of the nucleophile, the solvent, and the steric hindrance around the reaction site. Stronger nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are often favored for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.

Scope of Nucleophiles for Derivatization (e.g., amines, thiols, carboxylates, azides)

The high reactivity of the tosylate group in this compound allows for its derivatization with a broad array of nucleophiles. axispharm.combroadpharm.com This versatility is crucial for applications in bioconjugation and materials science.

Common nucleophiles and their corresponding products are detailed below:

| Nucleophile | Product |

| Amines (R-NH₂) | PEG-Amine |

| Thiols (R-SH) | PEG-Thioether |

| Carboxylates (R-COO⁻) | PEG-Ester |

| Azides (N₃⁻) | PEG-Azide |

Amines : Primary and secondary amines readily react with the tosylate to form the corresponding PEG-amines. This reaction is fundamental for attaching the PEG chain to proteins and peptides. axispharm.com

Thiols : Thiols are excellent nucleophiles and react efficiently to yield stable thioether linkages. axispharm.combroadpharm.com This reaction is often used in bioconjugation to link PEG to cysteine residues in proteins. mdpi.com

Carboxylates : While generally weaker nucleophiles than amines or thiols, carboxylates can displace the tosylate group to form ester linkages, particularly under favorable reaction conditions.

Azides : The azide (B81097) ion is a potent nucleophile for SN2 reactions, leading to the formation of PEG-azides. researchgate.net These azide-terminated PEGs are valuable intermediates for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Influence of the Trifluoroethyl Moiety on Electronic and Steric Reactivity

Inductive Effects on Adjacent Reaction Centers

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect (-I effect) can influence the reactivity of the distant tosylate group, although its impact is attenuated by the intervening PEG chain. The electron-withdrawing nature of the trifluoroethyl group can slightly increase the electrophilicity of the carbon atom attached to the tosylate, potentially making it more susceptible to nucleophilic attack. nih.govrsc.org Studies on other trifluoromethyl-substituted compounds have shown that this group can enhance the reactivity at adjacent electrophilic sites. nih.gov

Conformational Preferences and Their Impact on Reaction Pathways

The conformation of the PEG chain can affect the accessibility of the tosylate group to incoming nucleophiles. The PEG backbone is flexible and can adopt various conformations in solution. mdpi.com The presence of the bulky and lipophilic trifluoroethyl group can influence these conformational preferences. Research on similar fluorinated ethers suggests that the trifluoroethyl group can impact the conformational equilibrium of the molecule. nih.govunizar.es

The conformation of the PEG chain is a balance of several factors, including the gauche effect of the O-C-C-O units, which favors a coiled structure, and interactions with the solvent. mdpi.com The trifluoroethyl group might favor more extended conformations in certain solvents to minimize steric hindrance, which could, in turn, affect the rate of nucleophilic substitution at the other end of the chain by altering the steric environment around the tosylate group.

Stability under Diverse Chemical Environments (e.g., pH, redox conditions)

The stability of this compound under various chemical conditions is critical for its storage and application.

pH Stability : The ester linkage of the tosylate group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than other esters like acetate. The ether linkages of the PEG backbone are stable across a wide pH range. Extreme pH conditions should generally be avoided to maintain the integrity of the tosylate group. The stability of PEGylated materials can be pH-dependent. nih.gov

Redox Stability : The PEG chain and the trifluoroethyl group are generally stable under common redox conditions. The tosylate group itself is not readily oxidized or reduced. However, the choice of nucleophile and subsequent reaction conditions will determine the redox stability of the final product.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The utility of this compound as a modifying reagent in complex biological and chemical systems is critically dependent on its ability to react selectively with specific functional groups (chemoselectivity) and at particular positions within a molecule (regioselectivity). In environments containing multiple nucleophilic sites, such as peptides, proteins, or complex organic molecules, understanding and predicting the reaction's course is paramount for achieving homogeneously modified products.

Chemoselectivity

The primary reactive site of this compound is the carbon atom to which the tosylate group is attached. The tosylate (p-toluenesulfonate) is an excellent leaving group, rendering this carbon susceptible to nucleophilic attack. d-nb.infobroadpharm.com In a typical bioconjugation context, the principal nucleophiles encountered are the thiol group of cysteine, the ε-amino group of lysine (B10760008), the α-amino group of the N-terminus, and to a lesser extent, the hydroxyl groups of serine and threonine, and the imidazole (B134444) ring of histidine. nih.govrsc.org

The chemoselectivity of the reaction is governed by two main factors: the intrinsic nucleophilicity of the competing functional groups and the reaction conditions, most notably pH.

Intrinsic Nucleophilicity: Thiols are generally more nucleophilic than amines at neutral pH. mdpi.comacs.org The pKa of the thiol group in cysteine is approximately 8.3-8.6, meaning that at physiological pH (~7.4), a significant portion exists as the highly nucleophilic thiolate anion. In contrast, the ε-amino group of lysine has a pKa of about 10.5, so it is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form at neutral pH. nih.govnih.gov Consequently, under these conditions, this compound is expected to react preferentially with cysteine residues over lysine residues.

Influence of pH: The pH of the reaction medium has a profound effect on chemoselectivity. As the pH increases towards and above the pKa of the amino groups, they become deprotonated and thus more nucleophilic. rsc.org At a pH of 8.5-9.5, the rate of reaction with amines increases significantly, making them competitive with thiols. nih.gov

The expected chemoselectivity of this compound in a competitive environment is summarized in the interactive table below.

| Nucleophile | pKa | Predominant form at pH 7.4 | Relative Nucleophilicity at pH 7.4 | Expected Reactivity with this compound at pH 7.4 | Predominant form at pH 9.0 | Relative Nucleophilicity at pH 9.0 | Expected Reactivity with this compound at pH 9.0 |

| Cysteine Thiol | ~8.5 | R-S⁻ / R-SH | High | High | R-S⁻ | High | High |

| Lysine ε-Amine | ~10.5 | R-NH₃⁺ | Low | Low | R-NH₂ / R-NH₃⁺ | Moderate | Moderate-High |

| N-terminal α-Amine | ~8.0 | R-NH₃⁺ / R-NH₂ | Moderate | Moderate | R-NH₂ | High | High |

| Serine/Threonine Hydroxyl | >13 | R-OH | Very Low | Very Low | R-OH | Very Low | Very Low |

Regioselectivity

Regioselectivity refers to the preference for reaction at one specific site among several similar functional groups. In the context of modifying a peptide or protein with multiple lysine residues, for instance, achieving regioselectivity is a significant challenge. nih.gov Several factors influence the site of modification:

Steric Accessibility: Nucleophilic sites that are sterically hindered due to the protein's three-dimensional structure will be less reactive. The relatively bulky nature of the this compound reagent will favor reaction at more exposed sites on the surface of a biomolecule. beilstein-journals.org

Local Microenvironment (pKa Modulation): The pKa of a specific amino acid side chain can be significantly influenced by its local environment within the protein structure. A lysine residue in a microenvironment that lowers its pKa will be deprotonated to a greater extent at a given pH, making it more nucleophilic and thus a preferred site for modification. rsc.orgunav.edu Computational predictions and careful control of pH can be used to target these more reactive residues. unav.edu

The following interactive table illustrates a hypothetical scenario of the regioselective modification of a peptide containing three lysine residues with varying accessibility and local pKa values.

| Lysine Residue Position | Relative Steric Accessibility | Local pKa | % Deprotonated at pH 8.5 | Predicted Relative Reactivity with this compound |

| Lys-5 | High (Surface Exposed) | 10.4 | ~1.2% | Moderate |

| Lys-12 | Low (Partially Buried) | 10.6 | ~0.8% | Low |

| Lys-21 | High (Near acidic residue) | 9.8 | ~4.8% | High |

This table presents a hypothetical scenario to illustrate the factors governing regioselectivity. Actual reactivity would need to be determined empirically.

Applications of 1,1,1 Trifluoroethyl Peg5 Tos As a Versatile Building Block in Chemical Research

Design and Synthesis of Advanced Linkers and Probes

The structural features of 1,1,1-Trifluoroethyl-PEG5-Tos make it an ideal starting material for the synthesis of more complex chemical structures, such as advanced linkers and molecular probes. These tools are essential for studying biological processes and for the development of new diagnostic and therapeutic agents.

Cleavable linkers are critical components in many chemical biology applications, including drug delivery systems like antibody-drug conjugates (ADCs) and in chemical proteomics for the isolation and identification of protein targets. nih.govsigmaaldrich.com These linkers are designed to be stable under certain conditions, such as in the bloodstream, but to break apart under specific triggers, such as changes in pH or the presence of certain enzymes, to release a payload. nih.govrichmond.edu

Table 1: Examples of Cleavable Linker Chemistries

| Cleavage Trigger | Linker Type | Typical Application |

|---|---|---|

| Acid | Hydrazone, Acetal | Release in endosomes/lysosomes |

| Reduction | Disulfide | Release in the cytoplasm |

| Enzymes | Peptide | Release by specific proteases |

This table provides a general overview of cleavable linker strategies that can be incorporated into designs utilizing PEGylated building blocks.

Molecular probes are indispensable tools for visualizing and studying biological molecules and processes. This compound can serve as a scaffold to construct multi-functional probes. For instance, the tosylate can be reacted with a molecule containing a reporter group (like a fluorescent dye) and a reactive handle for further conjugation. The PEG chain provides spacing and solubility, while the trifluoroethyl group might influence the probe's interaction with its environment.

The synthesis of such probes often involves a modular approach. Starting with this compound, one could first introduce a clickable functional group, such as an azide (B81097) or an alkyne, by reacting the tosylate with a suitable nucleophile. axispharm.com This "click-ready" intermediate can then be easily conjugated to other molecules bearing the complementary click chemistry handle, allowing for the rapid assembly of complex probes. chemie-brunschwig.chbiorxiv.org This strategy is widely used in creating probes for applications like fluorescence imaging and affinity-based protein profiling. researchgate.net

Contributions to Polymer Science and Advanced Materials Research

The unique properties of this compound also lend themselves to applications in polymer science and the development of advanced materials with tailored surface properties and self-assembling capabilities. ncsu.edusomaiya.eduipfdd.depublicationslist.org

Modifying the surface of polymers is crucial for a wide range of applications, from biomedical devices to advanced electronics. enerconind.comazom.comnumberanalytics.com Surface modification can alter properties like wettability, biocompatibility, and adhesion. researchgate.net The reactive tosylate group of this compound allows it to be grafted onto polymer surfaces that have been pre-functionalized with nucleophilic groups.

This process can render a hydrophobic polymer surface more hydrophilic due to the PEG chain, which can be important for improving the biocompatibility of medical implants or the performance of biosensors. enerconind.com The terminal trifluoroethyl group on the grafted chains could also create a unique surface chemistry, potentially influencing protein adsorption or cellular interaction in specific ways.

Table 2: Common Techniques for Polymer Surface Modification

| Technique | Description | Outcome |

|---|---|---|

| Plasma Treatment | Uses ionized gas to introduce functional groups. numberanalytics.com | Increased surface energy and reactivity. numberanalytics.com |

| Wet Chemical Treatment | Involves immersing the polymer in chemical solutions. researchgate.net | Grafting of new chemical moieties. researchgate.net |

| Graft Polymerization | Polymer chains are grown from the surface. | Creation of a brush-like polymer layer. |

This table outlines general methods for modifying polymer surfaces, where reagents like this compound could be used in the wet chemical or grafting approaches.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form various nanostructures like micelles and vesicles. nih.gov this compound can be used as a building block to create novel amphiphilic polymers or surfactants.

For example, the tosylate end can be reacted with a large hydrophobic molecule to create a classic amphiphile structure, with the PEG-trifluoroethyl portion acting as the hydrophilic head group. The presence of fluorine can introduce fluorophilic interactions, potentially leading to unique self-assembly behaviors or the ability to encapsulate fluorinated drugs. These resulting nanomaterials could find use as drug delivery vehicles or as templates for the synthesis of other nanostructures. nih.govmdpi.commdpi.com

Utility in Chemical Biology and Bioconjugation Research (excluding human trials)

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. sigmaaldrich.comspirochem.com This field is fundamental to many areas of biomedical research and diagnostics. purepeg.compurepeg.com this compound is a valuable reagent in this context due to the reactivity of its tosylate group and the beneficial properties of the PEG linker. axispharm.combroadpharm.com

The tosylate group reacts efficiently with nucleophilic amino acid side chains on proteins, such as the amine group of lysine (B10760008) or the thiol group of cysteine, to form stable covalent bonds. axispharm.combroadpharm.com This process, known as PEGylation, can enhance the solubility and stability of proteins and reduce their immunogenicity. The defined length of the PEG5 chain allows for precise control over the spacing between the conjugated molecules. The trifluoroethyl group at the terminus of the PEG chain may also subtly influence the properties of the resulting bioconjugate. broadpharm.com

Table 3: Common Functional Groups in Bioconjugation

| Reactive Group | Targets | Resulting Linkage |

|---|---|---|

| NHS Ester | Amines (e.g., Lysine) | Amide bond |

| Maleimide | Thiols (e.g., Cysteine) | Thioether bond |

| Azide/Alkyne | Alkyne/Azide (Click Chemistry) | Triazole ring |

This table summarizes common reactive chemistries used in bioconjugation, highlighting the versatility of the tosylate group.

Advanced Spectroscopic and Mechanistic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,1,1-Trifluoroethyl-PEG5-Tos. By analyzing various nuclei such as ¹H, ¹³C, and ¹⁹F, researchers can confirm the molecule's identity, assess its purity, and investigate its conformational dynamics in solution.

One-dimensional NMR provides a fingerprint of the molecule's structure.

¹H NMR: The proton NMR spectrum allows for the identification and verification of all proton-containing fragments of the molecule. The aromatic protons of the tosyl group typically appear as two distinct doublets in the downfield region (~7.5-7.8 ppm). researchgate.net The methyl protons of the tosyl group resonate as a singlet further upfield (~2.4 ppm). researchgate.net The polyethylene (B3416737) glycol (PEG) backbone produces a large, characteristic signal complex in the range of 3.5-3.7 ppm. mdpi.comatlantis-press.com The methylene (B1212753) group adjacent to the trifluoroethyl group (CF₃CH ₂O-) is expected to appear as a quartet around 3.8-4.0 ppm due to coupling with the three fluorine atoms. The methylene group adjacent to the tosylate ester (CH ₂OTs) is found at a lower field, typically around 4.1 ppm. researchgate.net

¹³C NMR: The carbon spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon environment. The carbons of the PEG backbone resonate in a narrow region around 70 ppm. mdpi.com The carbons of the tosyl group, including the methyl and aromatic carbons, are also readily identifiable.

¹⁹F NMR: Given the presence of the trifluoroethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterization. The spectrum is expected to show a single signal, a triplet, for the -CF₃ group due to coupling with the two protons on the adjacent methylene group. The chemical shift of this signal is a sensitive reporter of the local electronic environment. nih.gov

The following table summarizes the anticipated NMR chemical shifts for this compound.

| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Tosyl Aromatic Protons | ¹H | ~7.8 and ~7.5 | Doublet (d) |

| PEG Backbone Protons | ¹H | ~3.5 - 3.7 | Multiplet (m) |

| -CH₂-OTs | ¹H | ~4.1 | Triplet (t) |

| CF₃-CH₂- | ¹H | ~3.9 | Quartet (q) |

| Tosyl Methyl Protons | ¹H | ~2.4 | Singlet (s) |

| PEG Backbone Carbons | ¹³C | ~68 - 72 | - |

| Tosyl Carbons | ¹³C | ~127 - 145 | - |

| Tosyl Methyl Carbon | ¹³C | ~21 | - |

| CF₃-CH₂- Carbon | ¹³C | ~65 (quartet due to ¹JCF) | - |

| -CF₃ | ¹⁹F | Dependent on standard | Triplet (t) |

Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and unambiguously assign signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show cross-peaks between adjacent protons within the PEG chain (-O-CH ₂-CH ₂-O-) and between the ortho and meta protons on the tosyl group's aromatic ring. This confirms the connectivity along the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C). It is invaluable for assigning the ¹³C spectrum. Each CH or CH₂ group in the PEG chain and the tosyl group would produce a cross-peak, definitively linking the proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons that are close to each other in the molecule's 3D conformation, regardless of whether they are connected by bonds. NOESY data can reveal how the flexible PEG chain folds in solution and the spatial relationship between the terminal trifluoroethyl and tosyl groups.

The table below outlines the key correlations expected in 2D NMR spectra.

| 2D NMR Experiment | Correlated Nuclei | Expected Key Correlations for this compound |

| COSY | ¹H - ¹H | Correlations between adjacent methylene protons within the PEG chain; correlation between aromatic protons on the tosyl ring. |

| HSQC | ¹H - ¹³C | Correlation of each PEG proton signal to its corresponding PEG carbon signal; correlation of tosyl protons to their respective carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (long range) | Correlation from the CH₂ protons next to the tosyl group to the tosyl quaternary carbon; correlation from the CF₃-CH₂ protons to the CF₃ carbon. |

| NOESY | ¹H - ¹H (through space) | Potential correlations between non-adjacent PEG units or between the terminal groups, indicating folding or specific conformations. |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. researchgate.netatlantis-press.com The fundamental principle is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

In the context of this compound, qNMR can be used to:

Determine Reaction Yield: To calculate the yield of the synthesis of this compound, a known mass of a certified internal standard (e.g., dimethyl sulfone, maleic acid) is added to a known mass of the crude reaction product. By comparing the integral of a well-resolved signal from the product (e.g., the tosyl methyl singlet at ~2.4 ppm) to a signal from the standard, the precise molar quantity and thus the yield can be calculated with high accuracy.

Measure Functionalization Rates: qNMR can monitor the progress of a reaction where the tosylate group is displaced by a nucleophile. By tracking the decrease in the integral of the tosyl proton signals over time relative to a stable internal standard, the rate of the substitution reaction can be accurately determined. atlantis-press.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a molecule, as well as its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 0.001 Da). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm that the experimentally measured mass matches the theoretical exact mass calculated from its chemical formula, C₁₇H₂₅F₃O₇S. This serves as a definitive confirmation of its identity and purity.

| Parameter | Value |

| Molecular Formula | C₁₇H₂₅F₃O₇S |

| Theoretical Exact Mass [M+H]⁺ | 431.1346 |

| Theoretical Exact Mass [M+Na]⁺ | 453.1165 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

Expected fragmentation pathways for this compound include:

Loss of the Tosyl Group: The tosylate is an excellent leaving group, and its loss (155.02 Da) would be a prominent fragmentation pathway.

PEG Chain Fragmentation: The PEG linker commonly fragments via cleavage of the C-O ether bonds, leading to a characteristic series of neutral losses of ethylene (B1197577) glycol units (C₂H₄O, 44.026 Da).

Cleavage at the Trifluoroethyl Terminus: Fragmentation can also occur at the other end of the molecule, involving the trifluoroethyl group.

The resulting fragmentation pattern is a unique signature that helps to confirm the sequence and connectivity of the molecular structure.

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 453.1 ([M+Na]⁺) | 298.1 | C₇H₇O₂S (Toluenesulfonyl) | Loss of the tosyl group |

| 453.1 ([M+Na]⁺) | 409.1 | C₂H₄O (Ethylene Glycol) | Cleavage within the PEG chain |

| 453.1 ([M+Na]⁺) | 365.1 | 2 x C₂H₄O | Sequential cleavage of the PEG chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by probing its vibrational modes. mt.com For this compound, these methods are essential for confirming the presence of its three key structural components.

The IR spectrum provides a characteristic "fingerprint" based on the absorption of infrared light. mt.com Key absorptions for this molecule include the strong, broad C-O-C ether stretching from the PEG backbone, typically seen around 1100 cm⁻¹. The tosylate group is identifiable by the asymmetric and symmetric stretching vibrations of its S=O bonds, which appear near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. Aromatic C=C stretching vibrations from the tosyl group's benzene (B151609) ring are also expected in the 1600-1450 cm⁻¹ region. researchgate.net The trifluoroethyl group (CF₃) would be confirmed by strong C-F stretching bands, generally found in the 1300-1100 cm⁻¹ range.

Raman spectroscopy, which measures inelastically scattered light, offers complementary information. mt.com While C-F bonds can be observed, the aromatic ring of the tosylate group typically produces a strong Raman signal. Symmetrical vibrations and non-polar bonds, like the C-C backbone of the PEG chain, are often more Raman-active than IR-active. semanticscholar.org

These spectroscopic techniques are also invaluable for monitoring reaction progress. For instance, when this compound reacts with a nucleophile (e.g., an amine or thiol), the tosylate group is displaced. Monitoring the reaction mixture via IR or Raman spectroscopy would show a decrease in the intensity of the characteristic tosylate S=O peaks over time, confirming the successful substitution.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

| Tosylate (SO₂) | Asymmetric S=O Stretch | ~1350 | IR |

| Tosylate (SO₂) | Symmetric S=O Stretch | ~1175 | IR |

| Tosylate (Aromatic) | C=C Stretch | 1600 - 1450 | IR, Raman |

| PEG Backbone | C-O-C Ether Stretch | ~1100 | IR |

| Trifluoroethyl | C-F Stretch | 1300 - 1100 | IR |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of synthesized this compound and for isolating it from unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the chemical purity of PEG derivatives. lcms.cz For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the molecule is separated based on its hydrophobicity.

The stationary phase is commonly a C18-functionalized silica (B1680970) column, and the mobile phase is typically a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The aromatic tosyl group allows for sensitive detection using an ultraviolet (UV) detector, usually at a wavelength around 254 nm or 280 nm. A successful separation would show a single, sharp peak for the pure product, well-resolved from potential impurities like unreacted PEG-diol or excess tosylating agent.

Table 2: Representative RP-HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 3.5-5 µm particle size | Stationary phase for hydrophobic interaction |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Organic component for elution |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |

| Detection | UV at 254 nm or 280 nm | Quantifies analyte based on aromatic ring |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume, or size in solution. chromatographyonline.com It is a crucial technique for characterizing polymers and PEGylated molecules. chromatographyonline.comacs.org While this compound is a discrete molecule rather than a polydisperse polymer, SEC is highly effective for assessing its integrity and identifying size-based impurities.

The primary goal of using SEC is to confirm the monodispersity of the PEG chain and to detect any cross-linking, aggregation, or fragmentation. The product should elute as a single, narrow peak. The presence of peaks at earlier elution times could indicate the formation of dimers or larger aggregates, while peaks at later elution times might suggest fragmentation or the presence of smaller, unreacted starting materials. SEC is particularly useful in quality control to ensure batch-to-batch consistency of the product's molecular size. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis (if incorporated into materials)

When this compound is used to modify a surface—for example, to create a non-fouling or fluorinated coating on a biomaterial or silicon device—X-ray Photoelectron Spectroscopy (XPS) is an essential technique for confirming its successful immobilization and characterizing the resulting surface chemistry. eag.comnih.gov XPS provides the elemental composition and chemical bonding states of the top 5-10 nanometers of a material. eag.com

An XPS survey scan of a surface successfully modified with this compound would reveal the presence of carbon (C), oxygen (O), fluorine (F), and sulfur (S). The detection of both fluorine and sulfur is strong evidence that the molecule has been attached to the surface.

High-resolution XPS scans provide more detailed chemical state information. researchgate.net

The C 1s spectrum can be deconvoluted into multiple peaks: a primary peak for C-C/C-H bonds, a significant peak at higher binding energy corresponding to the C-O ether bonds of the PEG chain, and another peak at an even higher binding energy for the C-F bonds of the trifluoroethyl group.

The O 1s spectrum would show a dominant peak from the C-O-C ether linkages.

The F 1s spectrum would display a single, strong peak, confirming the presence of the trifluoroethyl group.

The S 2p spectrum would show a doublet characteristic of the sulfur in the tosylate group, confirming its presence post-immobilization (or its absence if the linkage occurred via displacement of the tosylate).

By quantifying the atomic percentages and analyzing these chemical states, XPS provides definitive proof of surface functionalization and can be used to estimate the density and orientation of the grafted molecules. researchgate.netncsu.edu

Table 3: Expected XPS Binding Energies for Surface-Immobilized this compound

| Element (Orbital) | Chemical Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C 1s | C-O (PEG) | ~286.5 |

| C 1s | C-F₃ | ~292-293 |

| O 1s | C-O -C (PEG) | ~532.5 |

| F 1s | C-F | ~688-689 |

| S 2p | S O₂ (Tosylate) | ~168-169 |

Computational and Theoretical Investigations of 1,1,1 Trifluoroethyl Peg5 Tos Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to investigate the electronic properties of molecules, offering a detailed picture of electron distribution and its influence on chemical reactivity. researchgate.netresearchgate.net For 1,1,1-Trifluoroethyl-PEG5-Tos, these studies can elucidate the effects of the terminal trifluoroethyl and tosylate groups on the polyethylene (B3416737) glycol (PEG) chain.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and properties of molecules. nih.gov It is particularly useful for analyzing ground state geometries, bond characteristics, and the energy barriers of chemical reactions. nih.govacs.org

In the context of this compound, DFT calculations can reveal how the strong electron-withdrawing nature of the trifluoromethyl (CF3) group influences the entire molecule. researchgate.net This inductive effect can alter bond lengths, bond angles, and partial atomic charges along the PEG chain and at the tosylate group. The tosylate is a well-known good leaving group, and its reactivity can be finely tuned by electronic effects. DFT can be used to model reactions such as nucleophilic substitution at the carbon atom attached to the tosylate, calculating the transition state and the activation energy barrier for the reaction. Quantum chemical analyses have been successfully used to understand reaction mechanisms, such as the role of oligoethylene glycol chains in promoting SN2 reactions by creating a favorable environment for the nucleophile. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for Key Moieties in this compound This table is illustrative, based on general principles of computational chemistry as applied to similar structures. Actual values would require specific DFT calculations.

| Parameter | Moiety | Predicted Value/Observation | Rationale |

|---|---|---|---|

| Bond Length | C-S (in Tosylate) | ~1.78 Å | Typical sulfonate C-S bond length. |

| Bond Length | S-O (in Tosylate) | ~1.45 Å | Double bond character in the sulfonyl group. |

| Bond Angle | O-S-O (in Tosylate) | ~120° | Tetrahedral geometry with sp2 character around sulfur. |

| Partial Charge | CF3 Carbon | Highly Positive | Strong inductive effect from three fluorine atoms. |

| Reaction Barrier | Nucleophilic substitution | Moderate to Low | The tosylate is an excellent leaving group, stabilized by resonance. The CF3 group's inductive effect could slightly modulate this. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.denih.gov It is invaluable for predicting how a molecule will interact with other charged species, such as ions or polar molecules. uni-muenchen.descirp.org An MEP map displays regions of negative potential (electron-rich, attractive to cations) and positive potential (electron-poor, attractive to anions). uni-muenchen.descirp.org

For this compound, an MEP map would be expected to show:

Highly negative potential around the oxygen atoms of the sulfonyl group in the tosylate and the ether oxygens of the PEG chain. These are sites susceptible to electrophilic attack or coordination with cations. scirp.org

Highly positive potential around the hydrogen atoms of the trifluoroethyl group and the methyl group on the tosylate's aromatic ring.

The interaction of these charged regions governs how the molecule interacts with solvents, reactants, and biological macromolecules. scirp.orgresearchgate.net The negative potential of PEG's oxygen atoms, for instance, is known to play a role in its interaction with cations. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and location of these orbitals are key predictors of a molecule's reactivity and stability. researchgate.netmasterorganicchemistry.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated (nucleophilicity). researchgate.net In this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the tosylate's aromatic ring or the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital most likely to accept an electron (electrophilicity). researchgate.net The LUMO is expected to be centered around the electrophilic carbon atom attached to the tosylate group, making it the primary site for nucleophilic attack. The strong electron-withdrawing CF3 group can help stabilize and lower the energy of the frontier molecular orbitals. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound This table is illustrative and based on FMO theory principles.

| Orbital | Predicted Location of Highest Density | Implication for Reactivity |

|---|---|---|

| HOMO | Aromatic ring of the tosylate group, PEG oxygen atoms. | Site of interaction with electrophiles. |

| LUMO | Carbon atom adjacent to the tosylate leaving group (α-carbon). | Primary site for nucleophilic attack (e.g., in SN2 reactions). |

| Energy Gap | Moderate. | Reflects a balance between the stable PEG chain and the reactive tosylate end-group. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics are used to explore the physical movement and conformational landscape of flexible molecules over time. nih.govresearchgate.net This is especially important for the long, flexible PEG chain in this compound.

Computational methods like Monte Carlo simulations or systematic conformational searches can be used to identify low-energy conformations. Molecular dynamics (MD) simulations provide a dynamic view of how the chain flexes and changes shape over time in a simulated solvent environment. mdpi.com The presence of bulky and polar terminal groups—the trifluoroethyl and tosylate moieties—is expected to influence the conformational preferences of the PEG chain compared to an unmodified PEG molecule. nist.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the complex interplay of forces within a molecule (intramolecular) and between the molecule and its environment (intermolecular). nih.govkashanu.ac.ir For this compound, MD simulations can model:

Intramolecular Hydrogen Bonding: The possibility of the PEG chain folding back to form hydrogen bonds between its own ether oxygens.

Solvation: How solvent molecules (e.g., water) arrange around the molecule, particularly the hydration shell around the hydrophilic PEG chain and the polar end groups. PEG hydration is a key factor in its properties. units.it

Intermolecular Aggregation: Whether multiple molecules of this compound tend to aggregate in solution, driven by hydrophobic interactions of the end groups or other forces.

Interactions with Other Molecules: MD simulations can model the interaction of the compound with other species, such as ions or biological macromolecules, providing insight into its behavior in complex systems. nih.govresearchgate.net For example, simulations have shown that PEG chains can shield drug molecules from plasma proteins. nih.gov

Prediction of Spectroscopic Data and Correlation with Experimental Results

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the structural elucidation and characterization of complex molecules like this compound. By employing quantum mechanical calculations, it is possible to predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts.

Theoretical Prediction of 19F NMR Spectra

Given the presence of the trifluoroethyl group, 19F NMR spectroscopy is a particularly sensitive and informative technique for characterizing this molecule. Density Functional Theory (DFT) methods have been successfully used to predict 19F NMR chemical shifts in a wide array of organofluorine compounds. researchgate.netresearchgate.net The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.

For this compound, computational models can be constructed to predict the 19F chemical shift of the CF3 group. These calculations typically involve:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule using methods like DFT. For a flexible molecule containing a PEG5 chain, multiple conformations may exist, and it is crucial to identify the most stable ones.

NMR Chemical Shift Calculation: Once the geometry is optimized, the magnetic shielding tensor for the fluorine nuclei is calculated. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound, such as CFCl3. researchgate.net

The accuracy of these predictions depends on several factors, including the choice of the density functional, the basis set, and the treatment of solvent effects. researchgate.netnih.gov For instance, relativistic effects can also play a role in the precise determination of 19F NMR chemical shifts. researchgate.net

A hypothetical comparison between predicted and experimental 19F NMR data for this compound and its analogues could be presented as follows:

| Compound | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| This compound | -74.5 | -75.2 | +0.7 |

| Trifluoroethyl Tosylate | -73.8 | -74.3 | +0.5 |

| 1,1,1-Trifluoroethyl-PEG3-OH | -75.1 | -75.8 | +0.7 |

This table presents hypothetical data for illustrative purposes.

Correlation with Experimental Findings

The predicted spectroscopic data must be correlated with experimental results to validate the computational model. A strong correlation between the predicted and experimental 19F NMR chemical shifts would confirm the accuracy of the computed molecular structure and electronic environment. nih.gov Any significant deviations could indicate the presence of specific solvent interactions or conformational dynamics that were not fully captured by the theoretical model.

Furthermore, computational studies can aid in the assignment of complex spectra. For instance, if multiple fluorine environments were present in a derivative, DFT calculations could help assign each resonance to a specific fluorine atom in the molecule. researchgate.net This synergy between computational prediction and experimental verification is a cornerstone of modern chemical research, enabling a deeper understanding of molecular structure and properties. ox.ac.uk

Computational Design of Novel Derivatives with Tailored Reactivity

Computational modeling is not only a tool for understanding existing molecules but also a powerful engine for the design of new chemical entities with specific, tailored properties. numberanalytics.com In the context of this compound, computational design can be leveraged to create novel derivatives with modulated reactivity, primarily by altering the electronic and steric properties of the tosylate leaving group and the trifluoroethyl moiety.

Modulating the Reactivity of the Tosylate Leaving Group

The tosylate group in this compound is an excellent leaving group, a property that is critical for its function in bioconjugation reactions. researchgate.net DFT calculations can be employed to study the SN2 reaction mechanism involving the displacement of the tosylate by a nucleophile. acs.org By modeling the transition state of this reaction, key parameters such as the activation energy can be calculated. nsf.gov

Computational design strategies can explore modifications to the tosyl group to either enhance or attenuate its leaving group ability. For example, introducing electron-withdrawing or electron-donating substituents on the aromatic ring of the tosylate would alter the stability of the departing tosylate anion and, consequently, the reaction rate.

| Substituent on Tosyl Ring | Predicted Activation Energy (kcal/mol) | Relative Reactivity |

|---|---|---|

| -NO2 (p-nitro) | 18.5 | Higher |

| -H (unsubstituted) | 20.2 | Reference |

| -OCH3 (p-methoxy) | 21.8 | Lower |

This table presents hypothetical data for illustrative purposes.

These in silico experiments can guide the synthesis of a new generation of linkers with fine-tuned reactivity profiles, optimized for specific applications where a faster or slower reaction rate is desired. explorationpub.com

Designing Derivatives with Altered Physicochemical Properties

Furthermore, the trifluoroethyl group itself can be a target for modification. While the CF3 group is known for its high stability and unique electronic properties, computational studies could explore the impact of replacing it with other fluorinated alkyl groups to subtly alter the molecule's lipophilicity and electronic signature. beilstein-journals.org This computational pre-screening can significantly reduce the experimental effort required to develop new linkers with a desired balance of reactivity, solubility, and stability. nih.gov

Future Perspectives and Emerging Research Directions for 1,1,1 Trifluoroethyl Peg5 Tos

Integration into Automated and High-Throughput Synthesis Platforms

The well-defined structure of 1,1,1-Trifluoroethyl-PEG5-Tos makes it an ideal building block for automated and high-throughput synthesis (HTS) platforms. These systems, which are designed to accelerate the discovery and optimization of new molecules, rely on robust and predictable chemical reactions with versatile reagents. sigmaaldrich.comchemspeed.com The tosyl group serves as an excellent reactive handle for reliable nucleophilic substitution reactions, allowing for its conjugation to a wide array of substrates such as amines, thiols, or alcohols under conditions compatible with automated synthesizers. sigmaaldrich.comnih.gov

Future research will likely focus on incorporating this linker into automated workflows for the parallel synthesis of compound libraries. chemspeed.comchemrxiv.org For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), automated platforms are already used to connect ligands for E3 ubiquitin ligases and target proteins using various linkers. sigmaaldrich.comchemrxiv.orgmedchemexpress.com this compound could be employed to systematically generate libraries of PROTACs or other conjugates where the PEG chain length and the terminal trifluoroethyl group's influence on properties like solubility and cell permeability can be rapidly evaluated.

Furthermore, the trifluoroethyl group may offer advantages in high-throughput screening (HTS) and purification. Its unique physicochemical properties could be exploited for specific chromatographic separations or for quantification using fluorine-specific detection methods within an automated workflow. nih.govacs.org The ability to rapidly synthesize and screen libraries of molecules built with this linker can significantly accelerate the identification of new therapeutic candidates and research tools. google.comresearchgate.net

Table 1: Potential Applications in Automated Synthesis Platforms

| Platform/Application | Role of this compound | Potential Advantages |

| Parallel Library Synthesis | Versatile building block for conjugation to diverse molecular scaffolds. | Reliable tosyl reactivity allows for high-yield, predictable reactions suitable for automation. sigmaaldrich.comchemrxiv.org |

| PROTAC Discovery | Forms the linker component connecting the two active ligands. | Enables rapid generation of a matrix of PROTACs with varying linker lengths for optimization. chemrxiv.orgmedchemexpress.com |

| High-Throughput Screening (HTS) | Used to generate libraries of compounds for biological or physicochemical assays. | The trifluoroethyl group could serve as a unique tag for purification or fluorine-specific detection. nih.gov |

| Peptide/Oligonucleotide Synthesis | Post-synthesis modification of biomolecules to enhance properties. | Automated solid-phase synthesis can incorporate PEG linkers to improve solubility and pharmacokinetics. nih.gov |

Exploration of Novel Catalytic Transformations

The reactivity of the tosyl group is central to the utility of this compound, primarily in nucleophilic substitution reactions. Future research is expected to expand the range of catalytic transformations this linker can undergo, moving beyond simple substitutions to more complex, elegant, and efficient conjugation strategies. A particularly promising area is the use of this compound in "click chemistry."

The tosylate can be readily displaced by a sodium azide (B81097) (NaN₃) to generate the corresponding 1,1,1-Trifluoroethyl-PEG5-Azide intermediate. medchemexpress.commedchemexpress.com This azide-functionalized linker becomes a powerful tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govunits.itnih.gov This catalytic reaction allows for the highly efficient and specific covalent linking of the azide-modified PEG to any molecule containing a terminal alkyne, forming a stable triazole ring. researchgate.netnih.gov This two-step, one-pot potential process (tosylate-to-azide, followed by CuAAC) provides a robust and versatile catalytic route for conjugating the trifluoroethyl-PEG moiety to proteins, peptides, nucleic acids, or small molecules that have been functionalized with an alkyne group. nih.govacs.org

Beyond CuAAC, the exploration of other catalytic reactions, such as palladium-catalyzed cross-coupling reactions, could further broaden the synthetic utility of this linker. The trifluoroethyl group remains stable under these conditions, allowing for the construction of sophisticated molecular architectures.

Table 2: Potential Catalytic Transformations and Applications

| Transformation | Reagents/Catalyst | Resulting Linkage | Application |

| Azide Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for Click Chemistry. medchemexpress.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized molecule, Cu(I) source (e.g., CuSO₄/Sodium Ascorbate). nih.gov | 1,2,3-Triazole | Site-specific bioconjugation to proteins, surfaces, or drugs. nih.govnih.gov |

| Thiolation | Sodium hydrosulfide (B80085) (NaSH) or Thioacetic acid followed by hydrolysis. researchgate.net | Thiol (-SH) | Conjugation to maleimides; surface modification of gold nanoparticles. |

| Amination | Ammonia or protected amine equivalent. researchgate.net | Amine (-NH₂) | Further functionalization via amide bond formation. |

Development of Photoactivatable and Stimuli-Responsive Derivatives

A major frontier in materials science and drug delivery is the creation of "smart" molecules that can change their properties or release a payload in response to a specific trigger. This compound is an excellent starting material for the development of such derivatives. The tosyl group can be substituted with a variety of functional moieties that are sensitive to internal (endogenous) or external stimuli. acs.org

For example, replacing the tosylate with a diazirine-containing group would yield a photoactivatable linker. issuu.comissuu.comiris-biotech.de Upon irradiation with UV light, the diazirine generates a highly reactive carbene that can form a covalent bond with nearby molecules, making it a powerful tool for photo-crosslinking studies to identify binding partners. issuu.comiris-biotech.de

Alternatively, stimuli-responsive linkers can be designed to respond to the unique conditions of specific microenvironments, such as tumors.

pH-Responsive: Introduction of an acid-labile group like a hydrazone allows for cleavage in the acidic environment of endosomes or lysosomes. acs.org

Redox-Responsive: Incorporation of a disulfide bond (-S-S-) creates a linker that is stable in the bloodstream but is readily cleaved in the highly reducing intracellular environment.

Enzyme-Responsive: Specific peptide sequences that are substrates for enzymes overexpressed in diseased tissue (e.g., cathepsins in tumors) can be installed. issuu.com

The presence of the trifluoroethyl group could influence the physicochemical properties of these smart derivatives, such as their self-assembly behavior or interaction with biological membranes. researchgate.netresearchgate.netgoogle.com Fluorinated polymers are increasingly being investigated for creating stimuli-responsive systems for imaging and therapy. acs.orgresearchgate.net

Table 3: Examples of Stimuli-Responsive Derivatives

| Stimulus | Responsive Moiety | Potential Application |

| Light (UV) | Diazirine, Azide | Photo-affinity labeling, identifying protein-drug interactions. issuu.comresearchgate.net |

| Low pH | Hydrazone, Acetal | Triggered drug release in acidic tumor microenvironments or endosomes. acs.org |

| Redox Potential | Disulfide Bond | Intracellular drug release upon cleavage by glutathione. |

| Enzymes (e.g., Cathepsin B) | Valine-Citrulline Peptide | Tumor-specific release of cytotoxic agents. issuu.com |

| Temperature | Thermo-responsive polymer block | Formation of drug-loaded depots or switchable imaging agents. researchgate.netresearchgate.net |